2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
this compound interacts with its target, EGFR, by binding to the active site of the receptor . This binding inhibits the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are involved in cell proliferation and survival .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis and arrest the cell cycle at the S phase in SW-620 cells, a human colon cancer cell line .
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-N4-(3-ethoxypropyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . For example, this compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules . These interactions can lead to conformational changes in enzymes, resulting in their inhibition or activation. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, toxic or adverse effects have been observed, indicating the importance of careful dosage optimization in experimental settings . These findings underscore the need for precise dosage control to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the flow of metabolites through specific pathways, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-4-N-(3-ethoxypropyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOPQQHRAYTJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.